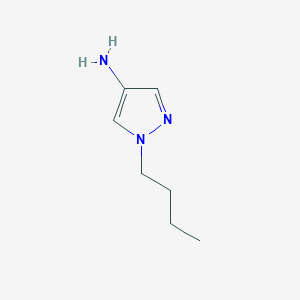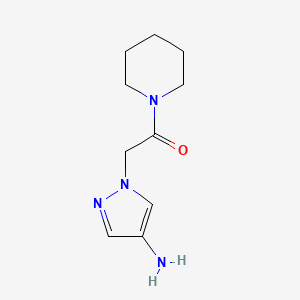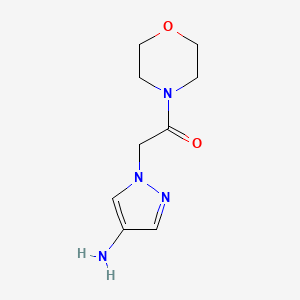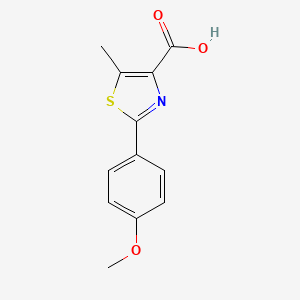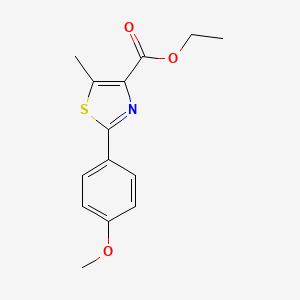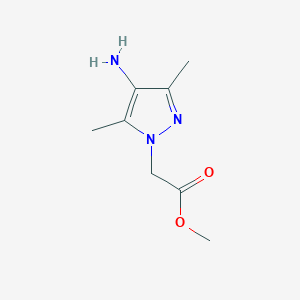
Methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-YL)acetate
概要
説明
“Methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-YL)acetate” is a chemical compound with the CAS Number: 1152950-66-7 . It has a molecular weight of 183.21 . The IUPAC name for this compound is methyl (4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate .
Synthesis Analysis
The synthesis of pyrazole-based ligands, which includes “this compound”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . A series of heteroleptic copper (II) complexes were prepared and thoroughly characterized including single-crystal X-ray diffraction technique .Molecular Structure Analysis
The molecular structure of “this compound” provides one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .Chemical Reactions Analysis
The compound has been used in the synthesis of herbicides through optimization quinclorac containing 3-Methyl-1H-pyrazol-5-yl . It has also been used in the formation of heteroleptic copper (II) complexes .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at 4 degrees Celsius .科学的研究の応用
Synthesis and Biological Activity of Pyrazole Derivatives
Pyrazole derivatives, including Methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-YL)acetate, have attracted significant interest due to their pharmacophore properties, making them pivotal in many biologically active compounds. These derivatives exhibit a wide range of biological activities, such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV activities. The synthesis of heterocyclic appended pyrazoles has been achieved through various methodologies, including condensation followed by cyclization or multicomponent reactions (MCR), under different conditions. Such synthetic strategies extend the categories of heterocyclic systems with significant bioactive potential, providing valuable insights for the design of more active biological agents (Dar & Shamsuzzaman, 2015).
Chemical Reactivity and Heterocycle Synthesis
The reactivity of pyrazole derivatives serves as a foundation for synthesizing a diverse array of heterocyclic compounds. For instance, 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-one and its derivatives are valuable building blocks for creating pyrazolo-imidazoles, thiazoles, spiropyridines, and other heterocycles. This highlights the importance of pyrazole derivatives in organic synthesis, offering mild reaction conditions for generating various heterocyclic compounds and dyes. Such versatility underscores the potential for innovative transformations and the development of novel materials and therapeutic agents (Gomaa & Ali, 2020).
Medicinal Applications
Methyl substituted pyrazoles, part of the broader pyrazole derivative family, have been identified as potent medicinal scaffolds displaying a spectrum of biological activities. These activities span across various therapeutic areas, demonstrating the compounds' utility in medicinal chemistry. The synthesis and medicinal significance of these derivatives have been extensively reviewed, highlighting their role in developing new pharmacological leads with enhanced efficacy and reduced microbial resistance. This reflects the ongoing interest and potential for pyrazole derivatives in drug discovery and development (Sharma et al., 2021).
作用機序
Mode of Action
It’s possible that it interacts with its targets in a way that induces changes in cellular processes . More detailed studies are required to elucidate the exact mechanism of interaction.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-YL)acetate . More research is needed in this area.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
将来の方向性
特性
IUPAC Name |
methyl 2-(4-amino-3,5-dimethylpyrazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-5-8(9)6(2)11(10-5)4-7(12)13-3/h4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWNEZOBMSOUIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)OC)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





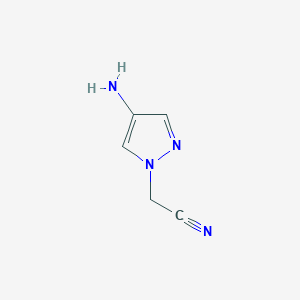
![1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B3085236.png)
